molecular formula C7H3BrF5NO B6224383 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine CAS No. 2763777-46-2

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

Cat. No. B6224383
CAS RN: 2763777-46-2
M. Wt: 292
InChI Key:
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Description

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine, commonly known as 2-F-5-Br-TFE, is a fluorinated aromatic compound that has been studied for its potential applications in the field of scientific research. It is a member of the pyridine family and is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a tetrafluoroethoxy group. This compound has been studied for its potential applications in a variety of fields, including chemical synthesis, drug design, and medicinal chemistry.

Scientific Research Applications

2-F-5-Br-TFE has been studied for its potential applications in the field of scientific research. It has been used as a building block for the synthesis of novel compounds, such as 5-bromo-2-fluoropyridines, which have been studied for their potential applications in drug design and medicinal chemistry. In addition, 2-F-5-Br-TFE has been used as a catalyst for the synthesis of various organic compounds, such as imidazoles and pyridines. Finally, this compound has been studied for its potential use in the synthesis of polymers, which could be used in a variety of applications, including drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of 2-F-5-Br-TFE is not yet fully understood. However, it is believed that the compound acts as an electrophilic reagent, which can react with nucleophiles to form covalent bonds. Additionally, the bromine atom in the compound has been shown to act as a Lewis acid, which can react with electron-rich species to form adducts. The fluorine atom in the compound has also been shown to have a stabilizing effect on the reaction products, which can help to increase the efficiency of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-F-5-Br-TFE are not yet fully understood. However, preliminary studies have shown that the compound has the potential to act as an antioxidant, which could be beneficial for the treatment of oxidative stress-related diseases. Additionally, the compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. Finally, the compound has been shown to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-F-5-Br-TFE has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time. Additionally, the compound is soluble in a variety of organic solvents, which makes it easy to work with. Finally, the compound is relatively inexpensive and can be easily obtained from chemical suppliers.
However, 2-F-5-Br-TFE also has several limitations. The compound is highly reactive and can react with other compounds, which can lead to the formation of unwanted byproducts. Additionally, the compound is toxic and should be handled with care. Finally, the compound is not commercially available and must be synthesized in the laboratory.

Future Directions

Given the potential applications of 2-F-5-Br-TFE, there are several potential future directions for research. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to better understand the potential applications of the compound, such as its use in drug design and medicinal chemistry.

Synthesis Methods

The synthesis of 2-F-5-Br-TFE is typically done through a three-step process. The first step involves the reaction of 2-fluoropyridine with bromine in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction results in the formation of 2-bromo-2-fluoropyridine. The second step involves the reaction of the 2-bromo-2-fluoropyridine with 1,1,2,2-tetrafluoroethanol in a solvent such as DMF. This reaction results in the formation of 2-F-5-Br-TFE. The third and final step involves the purification of the compound, which is typically done via column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine involves the reaction of 2-fluoropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoropyridine", "2-bromo-1,1,2,2-tetrafluoroethanol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-fluoropyridine in a suitable solvent (e.g. dichloromethane) and add the base.", "Step 2: Slowly add 2-bromo-1,1,2,2-tetrafluoroethanol to the reaction mixture while stirring.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain the desired product, 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine." ] }

CAS RN

2763777-46-2

Product Name

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

Molecular Formula

C7H3BrF5NO

Molecular Weight

292

Purity

95

Origin of Product

United States

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